

4,5-Dibromo-1H-indazole molecular structure and weight

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **4,5-Dibromo-1H-indazole**

Cat. No.: **B3233200**

[Get Quote](#)

An In-Depth Technical Guide to **4,5-Dibromo-1H-indazole** for Advanced Research

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals engaged with advanced heterocyclic scaffolds. We will delve into the core characteristics of **4,5-Dibromo-1H-indazole**, moving beyond rudimentary data to explore its synthesis, reactivity, and strategic application in modern therapeutic design.

Introduction: The Strategic Value of the Indazole Scaffold

The indazole nucleus, a bicyclic heterocycle composed of fused benzene and pyrazole rings, is a privileged scaffold in medicinal chemistry.^[1] Its rigid structure and ability to participate in hydrogen bonding make it an ideal framework for designing potent and selective ligands for various biological targets. Indazole-containing molecules have demonstrated a wide spectrum of pharmacological activities, including anti-cancer, anti-inflammatory, and anti-microbial properties.^{[1][2]}

Within this class, halogenated indazoles such as **4,5-Dibromo-1H-indazole** serve as exceptionally versatile building blocks. The two bromine atoms at the 4- and 5-positions are not merely passive substituents; they are strategic functional handles that unlock a diverse range of synthetic transformations, primarily through cross-coupling reactions. This allows for the

systematic exploration of chemical space and the optimization of structure-activity relationships (SAR) in drug discovery programs.^[3]

Core Physicochemical and Structural Properties

The foundational step in utilizing any chemical entity is a thorough understanding of its intrinsic properties. **4,5-Dibromo-1H-indazole** is a solid compound whose identity is defined by its specific molecular arrangement and weight.

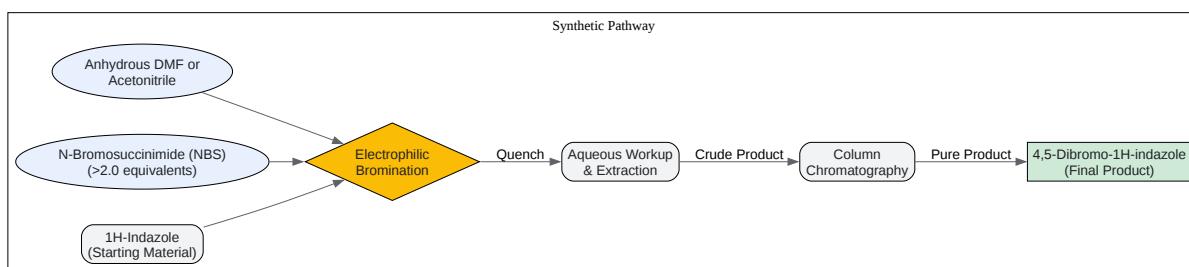
Molecular Structure

The structure consists of a standard 1H-indazole core with bromine atoms substituted at the C4 and C5 positions of the benzene ring. The "1H" designation indicates that the nitrogen atom at position 1 of the pyrazole ring bears a hydrogen atom.

Caption: Molecular structure of **4,5-Dibromo-1H-indazole**.

Quantitative Data Summary

A consolidated summary of key quantitative data provides an at-a-glance reference for experimental planning.


Property	Value	Source
Molecular Formula	C ₇ H ₄ Br ₂ N ₂	[4]
Molecular Weight	275.93 g/mol	[4]
CAS Number	1351668-28-4	[4]
Appearance	Solid (form may vary)	General Knowledge
Purity	Typically >97%	[4]

Synthesis and Mechanistic Considerations

While specific peer-reviewed syntheses for **4,5-Dibromo-1H-indazole** are not extensively documented, a reliable route can be constructed based on established principles of

electrophilic aromatic substitution on the indazole core. The most logical and field-proven approach is the direct dibromination of 1H-indazole.

Workflow for Synthesis

[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis of **4,5-Dibromo-1H-indazole**.

Detailed Experimental Protocol

This protocol is a robust, generalized procedure derived from methodologies for analogous heterocyclic brominations.[5][6]

- **Vessel Preparation:** Equip a round-bottom flask with a magnetic stirrer and a nitrogen inlet. Ensure the apparatus is flame-dried or oven-dried to maintain anhydrous conditions.
- **Dissolution:** Dissolve 1H-indazole (1.0 eq) in a suitable anhydrous solvent, such as dimethylformamide (DMF) or acetonitrile.

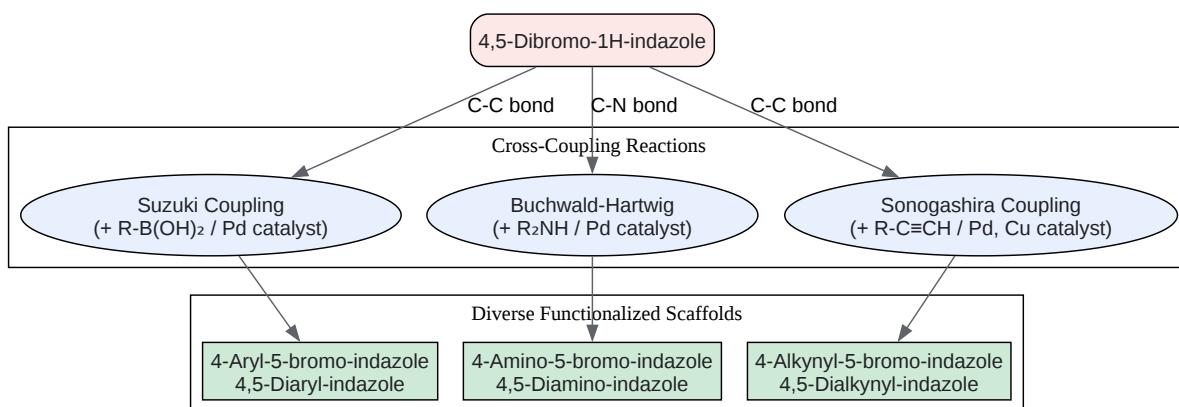
- Reagent Addition: Cool the solution to 0 °C using an ice bath. Add N-Bromosuccinimide (NBS) (2.2 eq) portion-wise over 30-45 minutes.
 - Causality: Using NBS is preferable to elemental bromine (Br₂) as it is a solid, making it significantly safer and easier to handle.^[5] A slight stoichiometric excess (2.1-2.2 eq) is crucial to drive the reaction towards complete di-substitution, overcoming the potential to stall at the mono-brominated intermediate.^[5]
- Reaction: Allow the mixture to slowly warm to room temperature and stir for 8-16 hours.
- Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) to confirm the consumption of the starting material and mono-bromo intermediates.
- Workup: Upon completion, pour the reaction mixture into ice water. Extract the aqueous layer multiple times with a suitable organic solvent, such as ethyl acetate.
- Washing: Combine the organic layers and wash sequentially with 10% aqueous sodium thiosulfate (to quench any remaining electrophilic bromine), water, and finally, brine.
- Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
- Purification: Purify the crude solid by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to isolate the pure **4,5-Dibromo-1H-indazole**.

Spectroscopic Characterization

Confirming the structure and purity of the synthesized product is paramount. While specific spectra are not publicly available, the expected characteristics can be reliably predicted.^[7]

- ¹H NMR: The spectrum would show signals for the remaining aromatic protons on the benzene ring and the N-H proton. The chemical shifts and coupling constants would be distinct from the starting material due to the electron-withdrawing effect of the two bromine atoms.
- ¹³C NMR: The spectrum would display seven distinct carbon signals corresponding to the seven carbon atoms in the molecule. The signals for C4 and C5 would be significantly shifted

and their intensity reduced due to the direct attachment of bromine.


- Mass Spectrometry (MS): The mass spectrum is perhaps the most definitive technique. It would show a characteristic molecular ion peak cluster (M , $M+2$, $M+4$) corresponding to a molecule containing two bromine atoms, owing to the natural isotopic abundance of ^{79}Br and ^{81}Br .^[7]

Reactivity and Applications in Drug Development

The true utility of **4,5-Dibromo-1H-indazole** lies in its potential for subsequent chemical modification, making it a valuable scaffold for building libraries of drug candidates.

Key Reaction Pathways

The bromine atoms at the C4 and C5 positions are prime sites for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig couplings. This allows for the introduction of a wide array of substituents (aryl, heteroaryl, alkyl, amino groups, etc.), enabling fine-tuning of the molecule's pharmacological properties.

[Click to download full resolution via product page](#)

Caption: Reactivity of **4,5-Dibromo-1H-indazole** in cross-coupling reactions.

This strategic functionalization is central to its role in developing targeted therapies, particularly kinase inhibitors, where precise positioning of substituents is required to achieve high affinity and selectivity for the enzyme's active site.[\[1\]](#)[\[8\]](#)

Safety, Handling, and Storage

As a Senior Application Scientist, ensuring laboratory safety is non-negotiable. While a specific Safety Data Sheet (SDS) for the 4,5-dibromo isomer is not widely available, data from closely related bromo-indazoles provides a reliable basis for handling procedures.[\[9\]](#)[\[10\]](#)[\[11\]](#)

- **Hazards:** Assumed to be harmful if swallowed and an irritant to the skin, eyes, and respiratory system.[\[10\]](#)[\[11\]](#)
- **Personal Protective Equipment (PPE):** Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.
- **Handling:** Handle only in a well-ventilated area or a chemical fume hood.[\[9\]](#)[\[12\]](#) Avoid generating dust. Do not get in eyes, on skin, or on clothing.[\[9\]](#)
- **Storage:** Store in a tightly sealed container in a cool, dry, and well-ventilated place. Some suppliers recommend refrigerated storage.[\[9\]](#)
- **First Aid:**
 - **Eyes:** Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.
 - **Skin:** Wash off immediately with plenty of soap and water. Remove contaminated clothing.
 - **Ingestion:** Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.
 - **Inhalation:** Remove to fresh air. If breathing is difficult, give oxygen.

Conclusion

4,5-Dibromo-1H-indazole is more than a simple heterocyclic compound; it is a strategic platform for innovation in drug discovery. Its well-defined molecular structure and weight provide a solid foundation for its use, while its synthetic accessibility and, most importantly, its capacity for diverse functionalization via cross-coupling reactions make it an invaluable tool for medicinal chemists. A disciplined approach to its synthesis, characterization, and handling will enable research teams to fully leverage its potential in the development of next-generation therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbino.com]
- 3. News - 5-bromo-1-cyclopropyl-4-fluoro-1H-indazole powers pharma breakthroughs [shlzpharma.com]
- 4. 1351668-28-4 | 4,5-Dibromo-1H-indazole - Moldb [moldb.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5- - Google Patents [patents.google.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. fishersci.de [fishersci.de]
- 10. 4-bromo-1H-indazole | C7H5BrN2 | CID 22352548 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. fishersci.com [fishersci.com]
- 12. static.cymitquimica.com [static.cymitquimica.com]

- To cite this document: BenchChem. [4,5-Dibromo-1H-indazole molecular structure and weight]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b3233200#4-5-dibromo-1h-indazole-molecular-structure-and-weight>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com